molecular formula C10H18N2O3 B13050623 Tert-butyl (cyclopropylcarbamoyl) methylcarbamate

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate

Cat. No.: B13050623
M. Wt: 214.26 g/mol
InChI Key: VNOPXKAPGYSALV-UHFFFAOYSA-N
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Description

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, a cyclopropylcarbamoyl group, and a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (cyclopropylcarbamoyl) methylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carbamate derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced carbonyl groups.

    Substitution: New carbamate compounds with different substituents.

Scientific Research Applications

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (cyclopropylcarbamoyl) methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyclopropylcarbamoyl group is particularly important for its binding affinity and specificity, as it can fit into the active site of target proteins and disrupt their normal function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.

    Cyclopropylcarbamate: Contains a cyclopropyl group and a carbamate group.

    Methylcarbamate: The simplest carbamate with a methyl group and a carbamate group.

Uniqueness

Tert-butyl (cyclopropylcarbamoyl) methylcarbamate is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its binding affinity to biological targets, while the tert-butyl group provides steric hindrance that can protect the compound from unwanted reactions. This combination makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

cyclopropylcarbamoyl N-tert-butyl-N-methylcarbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)12(4)9(14)15-8(13)11-7-5-6-7/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

VNOPXKAPGYSALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)OC(=O)NC1CC1

Origin of Product

United States

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